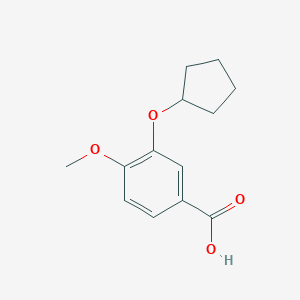
3-(环戊氧基)-4-甲氧基苯甲酸
概述
描述
3-(Cyclopentyloxy)-4-methoxybenzoic acid (CPMBA) is a relatively new organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 145°C and a molecular weight of 254.32 g/mol. CPMBA has been studied extensively for its potential as a pharmaceutical agent, as a reagent in organic synthesis, and as a material for the development of advanced materials. In
科学研究应用
实验室化学品
该化合物主要用作实验室化学品,用作各种合成过程中的试剂或前体 . 它的稳定性和反应性使其适用于研究环境中的实验和分析目的。
罗利普兰的合成
该化合物的一个显著应用是在罗利普兰的合成中,罗利普兰是一种磷酸二酯酶抑制剂,具有潜在的抗抑郁、抗炎和神经保护作用 . 它作为罗利普兰对映体发散合成的中间体,突出了其在药物化学中的重要性。
表面活性剂研究
在表面活性剂研究领域,3-(环戊氧基)-4-甲氧基苯甲酸的衍生物因其两亲性而受到关注。 这些性质对于形成胶束和纳米反应器至关重要,而胶束和纳米反应器在金属纳米颗粒和其他纳米材料的合成中是必不可少的 .
安全和环境研究
该化合物还参与安全和环境研究。 它的处理、储存和处置是研究的主题,以确保安全的实验室操作并最大限度地减少环境影响 .
生物活性研究
3-(环戊氧基)-4-甲氧基苯甲酸及其衍生物的生物活性是一个重要的研究领域。 研究人员正在调查它在各种生物途径中的作用,以及它作为药物开发先导化合物的潜力 .
化学性质分析
另一个应用是在分析其化学性质,例如在不同条件下的溶解度、反应性和稳定性。 这种分析对于它在化学合成和产品配方中的应用至关重要 .
危险识别
它也用于危险识别和风险评估。 该化合物在安全标准下的分类对于告知研究人员和行业专业人员在使用该化合物时应采取的必要预防措施至关重要 .
教育目的
最后,3-(环戊氧基)-4-甲氧基苯甲酸可用于学术机构的教育目的。 它可以作为化学和相关领域学生学习的化学处理、合成和分析技术的案例研究 .
安全和危害
未来方向
A related compound, GEBR-7b, has been studied for its inhibitory activity against the enzyme phosphodiesterase 4D (PDE4D). This enzyme is a target for the treatment of various diseases, including respiratory disorders and neurodegenerative diseases . Therefore, 3-(Cyclopentyloxy)-4-methoxybenzoic acid and related compounds may have potential for future drug development.
作用机制
Target of Action
The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are the cAMP-specific phosphodiesterase 4D and 4B . These enzymes are predominant in pro-inflammatory and immune cells .
Mode of Action
3-(Cyclopentyloxy)-4-methoxybenzoic acid interacts with its targets by acting as a selective inhibitor . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . This compound is 10-fold more selective for PDE4D than for PDE4A, -B, or -C .
Biochemical Pathways
The affected biochemical pathways involve the shikimate pathway . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway .
Pharmacokinetics
Similar compounds like vericiguat demonstrate virtually complete absorption and increased exposure with food . Vericiguat has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . It is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure . Most drug metabolism is achieved by glucuronidation .
Result of Action
Similar compounds like cilomilast have been shown to exert potent anti-inflammatory effects both in vitro and in vivo .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For example, the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .
属性
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCQWIQKYXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381386 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144036-17-9 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


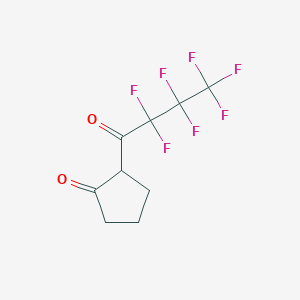

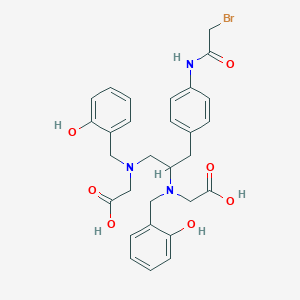
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
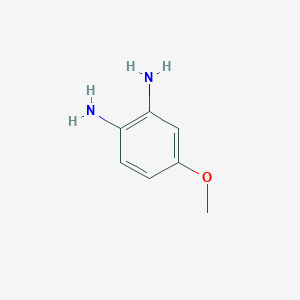
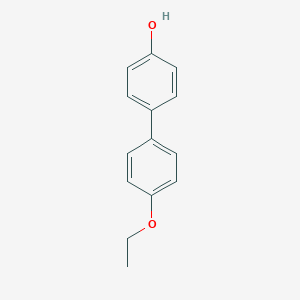
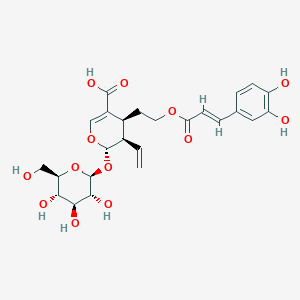
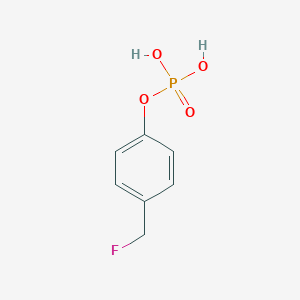
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)

